molecular formula C7H8N2O4 B15331957 2-Methoxy-6-methyl-4-nitropyridine 1-oxide

2-Methoxy-6-methyl-4-nitropyridine 1-oxide

Cat. No.: B15331957
M. Wt: 184.15 g/mol
InChI Key: YTCUBZGWXHZZRU-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . It is a derivative of pyridine, characterized by the presence of methoxy, methyl, and nitro groups attached to the pyridine ring, along with an N-oxide functional group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-methoxy-6-methylpyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then oxidized using hydrogen peroxide or a similar oxidizing agent to introduce the N-oxide functional group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-6-methyl-4-nitropyridine 1-oxide is utilized in several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-4-nitropyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The N-oxide functional group can also participate in redox reactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-methyl-4-nitropyridine 1-oxide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2-methoxy-6-methyl-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8N2O4/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4H,1-2H3

InChI Key

YTCUBZGWXHZZRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])OC)[N+](=O)[O-]

Origin of Product

United States

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